Brindoxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BRINDOXIME typically involves multiple steps, starting with the preparation of the indeno-pyrimidine core. This core is then functionalized with bromine atoms and further modified to introduce the amino-oxy and propionamide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions: BRINDOXIME undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, enhancing the compound’s reactivity.
Reduction: This reaction can be used to remove specific functional groups or reduce the oxidation state of certain atoms within the molecule.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule with different ones, enabling the synthesis of derivatives with tailored properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed under controlled conditions to achieve the desired substitutions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
BRINDOXIME has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism by which BRINDOXIME exerts its effects involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes in pathogens, leading to their inactivation. The pathways involved include the inhibition of nucleic acid synthesis and interference with metabolic processes essential for the survival of the target organisms .
Comparison with Similar Compounds
- Brimonidine
- Brinzolamide
- Dorzolamide (another carbonic anhydrase inhibitor)
- Timolol (a non-selective beta-adrenergic receptor antagonist)
BRINDOXIME’s versatility and unique properties make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
55837-17-7 |
---|---|
Molecular Formula |
C18H19Br2N5O2 |
Molecular Weight |
497.2 g/mol |
IUPAC Name |
2-[(E)-(6,8-dibromoindeno[2,3-d]pyrimidin-9-ylidene)amino]oxy-N-[2-(dimethylamino)ethyl]propanamide |
InChI |
InChI=1S/C18H19Br2N5O2/c1-10(18(26)22-4-5-25(2)3)27-24-17-15-12(6-11(19)7-14(15)20)13-8-21-9-23-16(13)17/h6-10H,4-5H2,1-3H3,(H,22,26)/b24-17+ |
InChI Key |
KIGNRDGJGXIHCH-JJIBRWJFSA-N |
SMILES |
CC(C(=O)NCCN(C)C)ON=C1C2=C(C=C(C=C2Br)Br)C3=CN=CN=C31 |
Isomeric SMILES |
CC(C(=O)NCCN(C)C)O/N=C/1\C2=C(C=C(C=C2Br)Br)C3=CN=CN=C31 |
Canonical SMILES |
CC(C(=O)NCCN(C)C)ON=C1C2=C(C=C(C=C2Br)Br)C3=CN=CN=C31 |
Origin of Product |
United States |
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